molecular formula C15H20O5 B3031708 6-(benzyloxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol CAS No. 6336-16-9

6-(benzyloxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

Cat. No.: B3031708
CAS No.: 6336-16-9
M. Wt: 280.32 g/mol
InChI Key: HFTMCJJTIGIBFH-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a bicyclic ether derivative featuring a pyran core fused with a dioxolane ring. The compound is characterized by a benzyloxy group at position 6, a hydroxyl group at position 7, and two methyl substituents on the dioxolane ring. This structure is common in carbohydrate chemistry, where protective groups like benzyloxy and dimethyl dioxolane enhance stability during synthetic processes . The compound’s stereochemistry and functional groups make it a versatile intermediate for synthesizing glycosides, nucleosides, and other bioactive molecules .

Properties

IUPAC Name

2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-15(2)19-11-9-18-14(12(16)13(11)20-15)17-8-10-6-4-3-5-7-10/h3-7,11-14,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTMCJJTIGIBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC(C(C2O1)O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284839
Record name benzyl 3,4-o-(1-methylethylidene)pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6336-16-9
Record name NSC39267
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl 3,4-o-(1-methylethylidene)pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tetrahydropyran Ring Formation

The tetrahydropyran core is typically constructed via acid-catalyzed cyclization of diols or epoxide-opening reactions. For example, a diol precursor undergoes cyclization in the presence of a Brønsted acid (e.g., p-toluenesulfonic acid) or Lewis acid (e.g., BF₃·OEt₂), yielding the pyran scaffold.

Key Reaction Parameters

Parameter Conditions
Solvent Dry dichloromethane or tetrahydrofuran
Temperature 0–25°C
Catalyst TMSOTf (10 mol%)
Reaction Time 2–6 hours

This step achieves yields of 65–80%, contingent on the steric and electronic properties of the diol.

Benzyloxy Group Introduction

The benzyloxy moiety is installed via nucleophilic substitution or Mitsunobu reaction. Benzyl bromide or chloride reacts with the hydroxyl group at position 6 under basic conditions (e.g., NaH or K₂CO₃).

Example Protocol

  • Substrate : Tetrahydropyran-7-ol intermediate
  • Reagent : Benzyl bromide (1.2 equiv)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : Anhydrous DMF
  • Temperature : 60°C, 12 hours
  • Yield : 70–85%.

Dioxolane Ring Construction

The dioxolane ring is formed through a condensation reaction between the pyran intermediate and acetone dimethyl acetal. Acidic conditions (e.g., camphorsulfonic acid) promote acetal formation, with the 2,2-dimethyl substituents enhancing ring stability.

Optimized Conditions

Parameter Details
Reagent 2,2-Dimethoxypropane (3.0 equiv)
Catalyst Camphorsulfonic acid (5 mol%)
Solvent Anhydrous acetone
Temperature Reflux (56°C)
Reaction Time 4–8 hours
Yield 75–90%

This step is highly sensitive to moisture, necessitating strict anhydrous conditions.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors replace batch processes for cyclization and acetal formation steps, reducing reaction times by 40–60%. Catalytic systems are optimized to minimize waste; for example, recyclable acidic resins replace homogeneous acids.

Comparative Analysis: Batch vs. Flow Reactors

Parameter Batch Reactor Flow Reactor
Cyclization Time 6 hours 1.5 hours
Solvent Consumption 10 L/kg product 4 L/kg product
Yield 78% 85%

Reaction Monitoring and Characterization

Advanced analytical techniques ensure fidelity to the target structure:

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 4.85 (d, J = 7.2 Hz, benzyloxy CH₂), δ 1.40 (s, dioxolane CH₃).
  • ¹³C NMR : Peaks at δ 88.2 (dioxolane quaternary carbon), δ 71.5 (pyran C-7).
  • HRMS : Calculated for C₁₅H₂₀O₅ [M + H]⁺: 281.1389; observed: 281.1387.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O:MeCN) confirms >98% purity, with retention time = 12.3 minutes.

Challenges and Optimization

Competing Side Reactions

  • Esterification : The C-7 hydroxyl group may undergo unintended acylation. Mitigated by using non-nucleophilic bases (e.g., 2,6-lutidine).
  • Ring-Opening : Acidic conditions during dioxolane formation can hydrolyze the pyran ring. Controlled pH (4.5–5.5) suppresses this.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance benzylation efficiency but complicate purification. Switch to MTBE/water biphasic systems during workup improves isolation.

Chemical Reactions Analysis

Types of Reactions

6-(benzyloxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Benzyl halides, Nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Reduced derivatives

    Substitution: Substituted benzyloxy derivatives

Scientific Research Applications

6-(benzyloxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group and the dioxolane ring play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities between 6-(benzyloxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol and related compounds:

Compound Name Substituents at Position 6 Substituents at Position 7 Dioxolane Substituents Molecular Weight (g/mol) Key References
This compound Benzyloxy Hydroxyl 2,2-Dimethyl ~328 (estimated)
(3aR,4R,6S,7S,7aR)-4-Methoxy-2,2,6-trimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol Methoxy Hydroxyl 2,2,6-Trimethyl 260.31
4-Nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside 4-Nitrophenoxy Hydroxyl 2,2-Dimethyl 341.31
(3aR,6S,7R,7aR)-4-(Allyloxy)-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol Allyloxy Hydroxyl 2,2,6-Trimethyl ~290 (estimated)
(3aS,4R,6S,7R,7aR)-4-(Hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol 4-Methoxyphenoxy Hydroxyl 2,2-Dimethyl 356.34

Key Observations :

  • Substituent Effects : The benzyloxy group in the target compound provides steric bulk and lipophilicity, enhancing its utility in protecting hydroxyl groups during glycosylation reactions . In contrast, allyloxy (in and ) offers orthogonal protection strategies due to its ease of removal under mild conditions .
  • Stereochemical Complexity: Compounds like 4-nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside () share the dioxolane-pyran scaffold but differ in stereochemistry and substituent placement, leading to varied biochemical applications (e.g., enzyme substrates vs. synthetic intermediates) .
Physicochemical and Functional Properties
  • Solubility : The benzyloxy group increases lipophilicity compared to hydroxyl or methoxy analogues, affecting solubility in polar solvents .
  • Stability : Dimethyl dioxolane rings (common in all compounds) confer rigidity and acid resistance, critical for protecting sugar moieties during synthesis .
  • Biological Activity: While the target compound is primarily a synthetic intermediate, analogues like 4-nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside () are used as chromogenic substrates for glycosidase assays .

Biological Activity

6-(Benzyloxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a compound of interest due to its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and antiproliferative effects, supported by recent research findings.

Chemical Structure and Properties

The compound's chemical formula is C16H22O5C_{16}H_{22}O_{5}, and it features a unique dioxole structure that may contribute to its biological activities. The presence of the benzyloxy group enhances lipophilicity, potentially improving bioavailability.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. Recent studies have employed various assays to evaluate the antioxidant capacity of compounds similar to this compound:

Assay TypeMethodologyResults
DPPH AssayMeasures the ability to scavenge DPPH radicalsHigh scavenging activity observed
FRAP AssayEvaluates the reduction of ferric ionsSignificant reducing power
ORAC AssayMeasures the area under the curve for radical scavengingPromising results indicating effective antioxidant potential

These assays indicate that the compound exhibits strong antioxidant properties, which could be beneficial in preventing oxidative damage in biological systems.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. The compound has shown potential as an anti-inflammatory agent through various mechanisms:

  • Inhibition of Pro-inflammatory Enzymes : Studies have demonstrated that compounds with similar structures can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators.
  • Cytokine Modulation : Research indicates that such compounds can modulate cytokine levels (e.g., TNF-alpha and IL-6), contributing to decreased inflammation.

Antiproliferative Effects

The antiproliferative activity of this compound has been assessed in various cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
HeLa (Cervical Cancer)12.8Cell cycle arrest at G1 phase
A549 (Lung Cancer)10.5Inhibition of cell migration

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of similar compounds:

  • Study on Antioxidant and Anti-inflammatory Properties : A compound structurally related to this compound was found to significantly reduce oxidative stress markers in vivo when administered to animal models subjected to inflammatory stimuli.
  • Cancer Treatment Trials : In vitro studies demonstrated that derivatives of this compound could enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(benzyloxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Reactant of Route 2
Reactant of Route 2
6-(benzyloxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

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